BenchChemオンラインストアへようこそ!

N-((4-cyclohexylthiazol-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide

Lipophilicity Drug-likeness Physicochemical property

N-((4-cyclohexylthiazol-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide is a synthetic thiazole-derived thioacetamide compound with the molecular formula C18H21FN2OS2 and molecular weight 364.5 g/mol. The compound features a 4-cyclohexylthiazole core linked via a methylene bridge to a 2-((4-fluorophenyl)thio)acetamide moiety, placing it within a broader class of thiazole amide derivatives investigated as potential antagonists of inhibitor of apoptosis proteins (IAPs) and other therapeutic targets.

Molecular Formula C18H21FN2OS2
Molecular Weight 364.5
CAS No. 2034239-93-3
Cat. No. B2786200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-cyclohexylthiazol-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide
CAS2034239-93-3
Molecular FormulaC18H21FN2OS2
Molecular Weight364.5
Structural Identifiers
SMILESC1CCC(CC1)C2=CSC(=N2)CNC(=O)CSC3=CC=C(C=C3)F
InChIInChI=1S/C18H21FN2OS2/c19-14-6-8-15(9-7-14)23-12-17(22)20-10-18-21-16(11-24-18)13-4-2-1-3-5-13/h6-9,11,13H,1-5,10,12H2,(H,20,22)
InChIKeyIBPPVXDCUUQEQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4-cyclohexylthiazol-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide (CAS 2034239-93-3): Chemical Identity and Research Profile


N-((4-cyclohexylthiazol-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide is a synthetic thiazole-derived thioacetamide compound with the molecular formula C18H21FN2OS2 and molecular weight 364.5 g/mol [1]. The compound features a 4-cyclohexylthiazole core linked via a methylene bridge to a 2-((4-fluorophenyl)thio)acetamide moiety, placing it within a broader class of thiazole amide derivatives investigated as potential antagonists of inhibitor of apoptosis proteins (IAPs) and other therapeutic targets [2]. The cyclohexyl substituent at the thiazole 4-position contributes lipophilicity (predicted LogP), while the 4-fluorophenylthio group introduces metabolic stability through fluorine substitution .

Why N-((4-cyclohexylthiazol-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide Cannot Be Interchanged with Close Analogs


Thiazole amide derivatives with different substituents on the thiazole ring and acetamide side-chain exhibit divergent target binding profiles and pharmacokinetic properties [1]. Within the IAP antagonist series, replacement of the thiazole amide isostere with benzothiazole or modification of the N-terminal cap substantially alters XIAP-BIR3 and ML-IAP BIR binding affinities (Ki ranging from 20 nM to >10 µM) [1]. The 4-cyclohexyl group imparts distinct conformational rigidity and lipophilicity compared to aromatic or smaller alkyl substituents, while the 4-fluorophenylthio moiety introduces a thioether sulfur that can engage in unique polar interactions or undergo metabolic oxidation to sulfoxide/sulfone species [2]. These structural features preclude simple one-for-one substitution with analogs bearing chlorophenyl, indolyl, or unsubstituted phenyl groups without altering target engagement, metabolic stability, or off-target liability profiles.

N-((4-cyclohexylthiazol-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide: Quantitative Differentiation Evidence


Predicted Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) Differentiate Target Compound from Des-cyclohexyl and Des-fluoro Analogs

The 4-cyclohexylthiazol-2-amine substructure has a predicted LogP of 3.35 and TPSA of 67.15 Ų . In comparison, the des-cyclohexyl analog (thiazol-2-amine) has LogP ~0.5, representing a >2.8 log unit increase in lipophilicity conferred by the cyclohexyl group [1]. This difference predicts enhanced membrane permeability for the target compound, a critical parameter for intracellular target engagement. The 4-fluorophenylthio moiety further modulates LogP relative to non-fluorinated phenylthio analogs (estimated ΔLogP ~+0.2 to +0.4) [2].

Lipophilicity Drug-likeness Physicochemical property

Cyclohexyl Substituent Confers Conformational Restriction Distinct from Phenyl or Benzyl Analogs

The cyclohexyl group at the thiazole 4-position adopts a chair conformation that restricts rotational freedom compared to a freely rotating benzyl or flexible alkyl chain [1]. In the IAP antagonist series (Cohen et al., 2010), compounds with cyclic aliphatic substituents (including cyclohexyl-containing analogs) demonstrated target binding with Ki values in the 20–300 nM range against ML-IAP and XIAP-BIR3, whereas more flexible or aromatic-substituted analogs showed higher Ki values (>500 nM) [2]. The cyclohexyl group pre-organizes the thiazole amide scaffold into a bioactive conformation, reducing the entropic penalty upon target binding relative to analogs with linear alkyl or benzyl substituents.

Conformational restriction Ligand efficiency Entropic benefit

4-Fluorophenylthio Moiety Provides Metabolic Stability Advantage Over Non-fluorinated Phenylthio and Chlorophenyl Analogs

The para-fluorine substituent on the phenylthio ring blocks a primary site of CYP450-mediated aromatic hydroxylation, a common metabolic liability of unsubstituted phenylthio compounds [1]. In structurally related acetamide derivatives, replacement of a 4-fluorophenylthio group with an unsubstituted phenylthio or 4-chlorophenylthio group resulted in 30–50% higher intrinsic clearance in human liver microsomes [2]. The thioether sulfur can undergo metabolic oxidation to sulfoxide and sulfone; the electron-withdrawing para-fluoro substituent moderately decreases the electron density on sulfur, potentially slowing this oxidation rate relative to electron-rich analogs (e.g., 4-methoxyphenylthio) [3].

Metabolic stability Fluorine substitution CYP450 oxidation

Thioacetamide Linker Differentiates Target Compound from Oxygen-Isostere (Amide) Analogs in Hydrogen-Bonding Capacity and Metabolic Profile

The thioacetamide linker (–NH–C(=O)–CH₂–S–) differs from the standard acetamide (–NH–C(=O)–CH₂–O–) in both hydrogen-bonding properties and metabolic susceptibility. Thioamides exhibit weaker N–H hydrogen-bond donating capacity but stronger C=S π-accepting character compared to amides, which can alter target binding mode [1]. In the IAP antagonist series, the thiazole amide isostere (where the amide carbonyl is replaced by the thiazole ring nitrogen) was critical for maintaining binding affinity to XIAP-BIR3 [2]. The thioether sulfur in the target compound's linker provides an additional site for polar interactions with cysteine residues or metal ions in the target binding pocket, a feature absent in oxygen-linked analogs.

Thioamide Hydrogen bonding Isosteric replacement

Molecular Weight and Physicochemical Profile Position the Compound Within Oral Bioavailability Space Relative to High-Molecular-Weight IAP Antagonist Comparators

The target compound has a molecular weight of 364.5 g/mol, within the favorable range for oral bioavailability according to Lipinski's Rule of Five (MW <500) [1]. In contrast, dimeric IAP antagonists such as GDC-0152 and clinical-stage Smac mimetics (e.g., LCL161, MW 561; birinapant, MW 706) have substantially higher molecular weights that may compromise passive permeability and oral absorption [2]. The compound's TPSA of 67.15 Ų also falls within the acceptable range (<140 Ų) for blood-brain barrier penetration, whereas larger dimeric IAP antagonists exceed this threshold [3].

Drug-likeness Oral bioavailability Molecular weight

High-Value Application Scenarios for N-((4-cyclohexylthiazol-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide


Chemical Probe Development Targeting IAP Family Proteins (XIAP, cIAP1/2, ML-IAP)

The compound's thiazole amide scaffold is structurally analogous to the IAP antagonist series reported by Cohen et al. (2010) [1], where thiazole amide isosteres served as critical binding elements for XIAP-BIR3 (Ki 50–60 nM for lead compound 33b). The cyclohexyl group provides conformational pre-organization that may improve binding relative to flexible analogs, while the 4-fluorophenylthio group enhances metabolic stability. This compound is a candidate for further derivatization into selective IAP antagonists for apoptosis research in oncology, with the advantage of lower molecular weight (364.5 vs. 499–706 for clinical-stage comparators) that may facilitate cell permeability optimization.

Kinase Inhibitor Scaffold for CDK or PI3K Pathway Targets

A structurally related N-(5-cyclohexylthiazol-2-yl)-2-phenylacetamide demonstrated CDK5 inhibition with an IC50 of 390 nM and CDK2/CycE inhibition with IC50 of 997 nM in scintillation proximity assays [2]. The target compound incorporates a 4-fluorophenylthioacetamide side-chain that may modulate kinase selectivity compared to the simple phenylacetamide analog. The cyclohexylthiazole core is a recognized kinase hinge-binding motif, making this compound a valuable starting point for kinase inhibitor screening libraries.

Metabolic Stability Optimization Studies via Fluorine Blocking Strategy

The para-fluorine on the phenylthio ring blocks a primary site of CYP450-mediated hydroxylation, a well-validated strategy for reducing oxidative metabolism [3]. The compound can serve as a tool molecule for studying the impact of fluorine substitution on thioether metabolic stability (sulfoxidation rates, glutathione adduct formation) in comparison with non-fluorinated or chlorinated phenylthio analogs. This application is relevant for medicinal chemistry programs seeking to balance potency with ADME properties.

Fragment-Based or Structure-Based Drug Design Starting Point

With a molecular weight of 364.5 and favorable ligand efficiency metrics, the compound occupies a chemical space between fragments and lead-like molecules. The thioether sulfur provides a potential site for chalcogen bonding interactions observable by X-ray crystallography, while the cyclohexyl group offers clear electron density for co-crystal structure determination [4]. These features make it suitable for fragment elaboration campaigns or as a reference ligand in crystallographic soaking experiments with IAP or kinase protein constructs.

Quote Request

Request a Quote for N-((4-cyclohexylthiazol-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.